

An In-depth Technical Guide on the Discovery and Development of Propoxur

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Compound of Interest		
Compound Name:	Propoxon	
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Introduction

Propoxur, a carbamate insecticide, was first introduced in 1959 by Bayer. It emerged as a significant tool in pest control, utilized in public health and agricultural settings. Developed in Germany and known chemically as 2-isopropoxyphenyl methylcarbamate, Propoxur became a widely used broad-spectrum insecticide. Its introduction offered an alternative to the organochlorine and organophosphate insecticides prevalent at the time. Marketed under trade names such as Baygon® and Unden®, its applications have ranged from controlling household pests like cockroaches and mosquitoes to managing agricultural and forestry insects. This technical guide provides a detailed exploration of the history, chemical development, mechanism of action, metabolic pathways, and toxicological profile of propoxur.

Chemical Synthesis

The primary industrial synthesis of propoxur involves a two-step process, starting from catechol. The first step is the synthesis of the key intermediate, 2-isopropoxyphenol, followed by its reaction with methyl isocyanate.

Synthesis of 2-Isopropoxyphenol (Intermediate)

The primary precursor for propoxur synthesis is 2-isopropoxyphenol, which is synthesized from catechol through alkylation using an isopropylating agent like isopropyl bromide.

Experimental Protocol: Synthesis of 2-Isopropoxyphenol



- Objective: To synthesize 2-isopropoxyphenol from catechol.
- Materials: Catechol, isopropyl bromide, potassium carbonate, butanone, phase transfer catalyst, benzene, dilute sodium hydroxide solution, dilute hydrochloric acid, calcium chloride.

Procedure:

- A mixture of catechol, potassium carbonate, butanone, and a phase transfer catalyst is brought to reflux.
- Isopropyl bromide is added dropwise to the refluxing mixture.
- The reaction mixture is refluxed for 8 to 32 hours.
- After reflux, the majority of the butanone is distilled off.
- Water is added to dissolve the solid salts, and the product is extracted with benzene.
- The organic extract is washed with a dilute sodium hydroxide solution.
- The aqueous layer is neutralized with dilute hydrochloric acid and re-extracted with benzene.
- The final organic extract is dried with calcium chloride, and the solvent is evaporated to yield 2-isopropoxyphenol.

Final Synthesis of Propoxur

The final step in the synthesis of propoxur involves the reaction of 2-isopropoxyphenol with methyl isocyanate, typically in the presence of a catalyst.

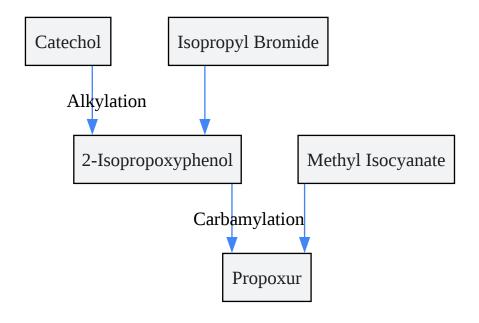
Experimental Protocol: Synthesis of Propoxur

- Objective: To synthesize propoxur from 2-isopropoxyphenol and methyl isocyanate.
- Materials: 2-isopropoxyphenol, methyl isocyanate (MIC), N,N-dimethylbenzylamine (catalyst), glass reactor with mechanical stirring, condenser, and dropping funnel.



• Procedure:

- In a 250mL four-port reaction bottle equipped with mechanical agitation, a condenser, and an exhaust receiver, 76 g of o-isopropoxyphenol (0.55 mol) and 0.015 g of N,Ndimethylbenzylamine (0.00011 mol) are added.
- The temperature is raised to 60°C.
- 33.28 g of methyl isocyanate (0.58 mol) is added dropwise.
- After the addition is complete, the temperature is raised to 90°C and maintained for 3 hours.
- After the reaction is finished, the material is discharged and cooled to obtain propoxur.[1]



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Caption: Synthesis pathway of Propoxur.

Mechanism of Action: Acetylcholinesterase Inhibition

Propoxur's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in both insects and mammals.

Foundational & Exploratory





[2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve signal.

Propoxur acts as a competitive and reversible inhibitor of AChE.[2] Due to its structural similarity to acetylcholine, it binds to the active site of the enzyme. The carbamoyl group of propoxur is then transferred to a serine hydroxyl group within the active site of AChE, a process known as carbamylation.[2] This results in a carbamylated enzyme that is temporarily inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation, convulsions, paralysis, and ultimately death in insects.[3]

A key feature of propoxur and other carbamate insecticides is the reversible nature of this inhibition.[2] The carbamylated enzyme can undergo spontaneous hydrolysis, which regenerates the functional acetylcholinesterase. This is in contrast to organophosphates, which cause nearly irreversible phosphorylation of the enzyme.[2]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

- Objective: To determine the in vitro inhibitory effect of propoxur on AChE activity.
- Principle: This colorimetric assay measures the activity of AChE by quantifying the
 production of thiocholine from the substrate acetylthiocholine (ATCh). Thiocholine reacts with
 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of
 color formation is proportional to AChE activity, and a decrease in this rate in the presence of
 propoxur indicates inhibition.[3]
- Materials: Acetylcholinesterase (AChE) solution, Propoxur solutions of varying concentrations, Acetylthiocholine (ATCh) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, Phosphate buffer (pH 8.0), 96-well microplate, Microplate reader.
- Procedure:
 - $\circ~$ In a 96-well plate, add 25 μL of different concentrations of propoxur solution to the respective wells.
 - Add 50 μL of AChE solution to each well.



- Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.[3]
- Add 50 μL of DTNB solution to each well.
- Initiate the reaction by adding 25 μL of ATCh solution to each well.
- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[3]
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each concentration.
 - Determine the percentage of inhibition for each propoxur concentration using the formula:
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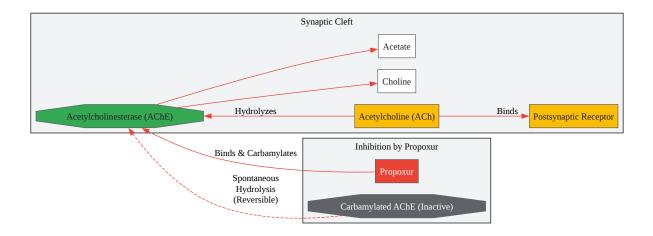
is the reaction rate without the inhibitor and ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

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is the rate with propoxur.[4]



 The IC50 value (the concentration of propoxur that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the propoxur concentration.[4]



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Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Propoxur.

Toxicology and Metabolism

The toxicity of propoxur is primarily due to its inhibition of acetylcholinesterase. Acute exposure in humans can lead to cholinergic symptoms such as nausea, vomiting, blurred vision, and in severe cases, convulsions and respiratory arrest.[5] These effects are generally transient due to the reversible nature of AChE inhibition.[5]

Quantitative Toxicological Data



Parameter	Species	Route of Administration	Value	Reference
LD50	Rat	Oral	83 - 104 mg/kg	[6]
Mouse	Oral	~100 mg/kg	[7][8]	_
Guinea Pig	Oral	40 mg/kg	[7][9]	
Rat	Dermal	>2400 mg/kg	[7][9]	
Rabbit	Dermal	>500 mg/kg	[7][9]	_
LC50	Rat	Inhalation (1- hour)	>1.44 mg/L	[7]
IC50	Housefly (resistant strain)	-	>1035-fold resistance	[10]
Housefly (susceptible strain)	-	100-fold more sensitive than resistant strain	[10]	

Metabolism and Toxicokinetics

Propoxur is rapidly absorbed following oral administration in rats, with approximately 85% of the dose being eliminated within 16 hours.[11] The primary route of excretion is via the urine. [12] The metabolism of propoxur in rats involves several pathways:

- Hydrolysis: The carbamate ester bond is hydrolyzed to yield 2-isopropoxyphenol.
- Dealkylation: The isopropyl group is removed to form the parent catechol.[6][8]
- Ring Hydroxylation: Hydroxylation of the aromatic ring can occur. [6][8]
- N-methyl hydroxylation: Hydroxylation of the N-methyl group of the carbamate.

These metabolites are then often conjugated with glucuronic acid or sulfate before excretion. In rats, the half-life for the recovery of brain cholinesterase activity was estimated to be around 85 minutes after an oral dose.[13]



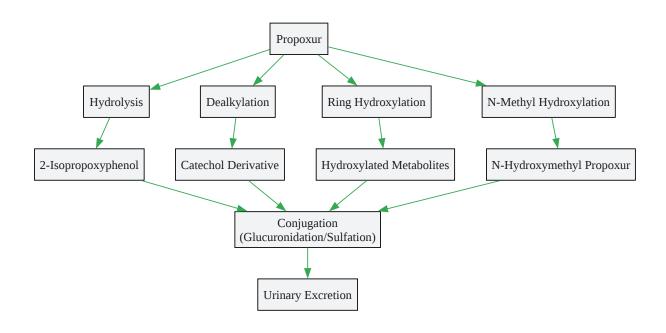




Experimental Protocol: In Vivo Acute Oral Toxicity Study (General Design)

- Objective: To determine the median lethal dose (LD50) of propoxur following a single oral administration.
- Species: Typically rats or mice.
- Procedure:
 - Animals are divided into several groups, including a control group receiving the vehicle and treatment groups receiving graded doses of propoxur.
 - Propoxur is administered by gavage.
 - Animals are observed for clinical signs of toxicity and mortality for a specified period (e.g., 14 days).
 - The number of deaths at each dose level is recorded.
- Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).





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Caption: Metabolic pathways of Propoxur.

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